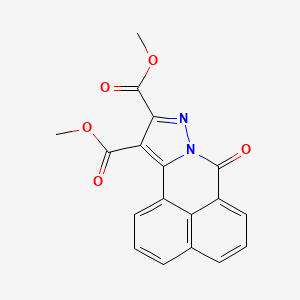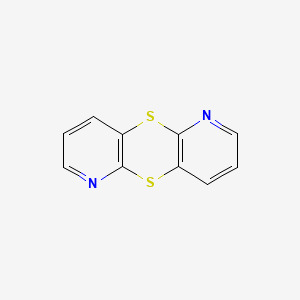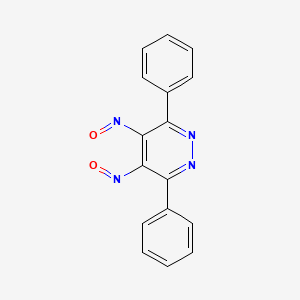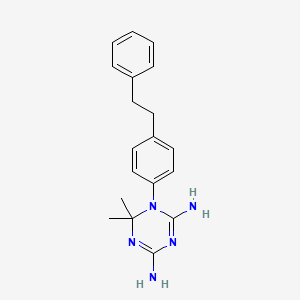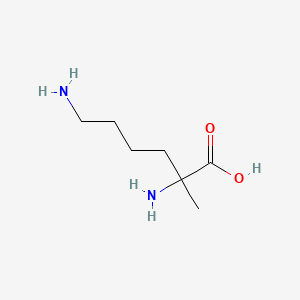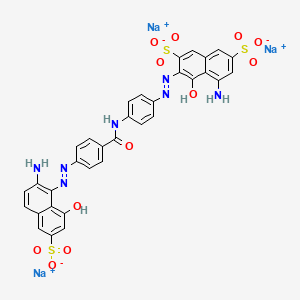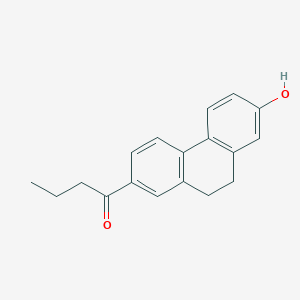
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one is an organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a hydroxy group and a butanone moiety attached to the phenanthrene skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 9,10-dihydrophenanthrene, which is a common precursor.
Butanone Addition: The final step involves the addition of a butanone moiety to the 2nd position of the phenanthrene ring. This can be accomplished through Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 7-keto-9,10-dihydrophenanthrene or 7-carboxy-9,10-dihydrophenanthrene.
Reduction: Formation of 1-(7-hydroxy-9,10-dihydrophenanthren-2-yl)butanol.
Substitution: Formation of 7-alkoxy-9,10-dihydrophenanthrene derivatives.
科学的研究の応用
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the butanone moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
類似化合物との比較
1-(7-Hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one can be compared with other phenanthrene derivatives:
9,10-Dihydrophenanthrene: Lacks the hydroxy and butanone groups, making it less reactive and less biologically active.
7-Hydroxy-9,10-dihydrophenanthrene:
1-(7-Methoxy-9,10-dihydrophenanthren-2-yl)butan-1-one: The methoxy group may alter its reactivity and biological activity compared to the hydroxy derivative.
The unique combination of the hydroxy and butanone groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
7466-51-5 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
1-(7-hydroxy-9,10-dihydrophenanthren-2-yl)butan-1-one |
InChI |
InChI=1S/C18H18O2/c1-2-3-18(20)14-6-8-16-12(10-14)4-5-13-11-15(19)7-9-17(13)16/h6-11,19H,2-5H2,1H3 |
InChIキー |
HKYPHDOMBXSSKR-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



